molecular formula C13H18N2O4S B8812354 (2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid

(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid

Cat. No.: B8812354
M. Wt: 298.36 g/mol
InChI Key: XIXNSLABECPEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid is a synthetic organic compound that features a thiazole ring, a pentenoic acid moiety, and a t-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the t-Butoxycarbonyl Group: The amino group on the thiazole ring is protected using t-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Pentenoic Acid Moiety: The pentenoic acid moiety can be introduced via a Heck reaction, where the protected thiazole derivative is coupled with a suitable alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.

Major Products

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Saturated derivatives with reduced double bonds.

    Substitution: Thiazole derivatives with new substituents replacing the original groups.

Scientific Research Applications

(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various organic synthesis processes.

Mechanism of Action

The mechanism of action of (2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and pentenoic acid moiety can participate in various biochemical pathways, influencing cellular processes and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminothiazol-4-yl)acetic acid
  • 2-(2-Methylthiazol-4-yl)acetic acid
  • 2-(2-Formamidothiazol-4-yl)acetic acid

Uniqueness

(2Z)-2-{2-[(Tert-butoxycarbonyl)amino]-1,3-thiazol-4-YL}pent-2-enoic acid is unique due to the presence of the t-butoxycarbonyl protecting group and the pentenoic acid moiety. These structural features confer specific chemical reactivity and potential biological activity, distinguishing it from other thiazole derivatives.

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid

InChI

InChI=1S/C13H18N2O4S/c1-5-6-8(10(16)17)9-7-20-11(14-9)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)(H,14,15,18)

InChI Key

XIXNSLABECPEMI-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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